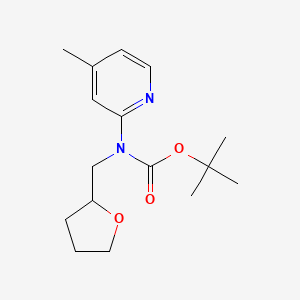

![molecular formula C22H21N5O3 B2561167 2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide CAS No. 894999-72-5](/img/structure/B2561167.png)

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

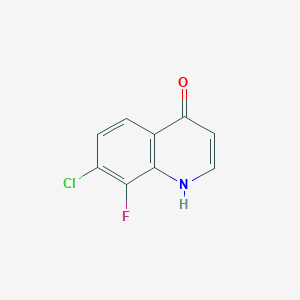

The compound is a synthetic molecule with the molecular formula C22H21N5O3. It is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .

Synthesis Analysis

The compound was synthesized as part of a series of novel CDK2 targeting compounds . The synthesis involved the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .Molecular Structure Analysis

The molecular structure of the compound is based on the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a key feature of the compound and contributes to its biological activity .Chemical Reactions Analysis

The compound was synthesized as part of a series of novel CDK2 inhibitors . The chemical reactions involved in its synthesis would have been carefully designed to ensure the correct formation of the pyrazolo[3,4-d]pyrimidine scaffold .Physical And Chemical Properties Analysis

The compound has a molecular weight of 403.442. Further physical and chemical properties may need to be determined experimentally.Scientific Research Applications

Radioligand Development for PET Imaging

Compounds within the pyrazolo[3,4-d]pyrimidin-5-yl family have been explored for their potential as selective ligands for imaging proteins associated with neuroinflammation and other pathologies using positron emission tomography (PET). For example, the development of [18F]DPA-714, a derivative within this family, demonstrates the utility of these compounds in the synthesis of radioligands for non-invasive imaging techniques, offering insights into the molecular underpinnings of diseases and potential for early diagnosis (Dollé et al., 2008).

Anticancer Activity

Some derivatives of pyrazolo[3,4-d]pyrimidin have been synthesized and tested for their in vitro cytotoxic activity against cancer cell lines. This research indicates the potential of these compounds in the development of new anticancer agents, providing a foundation for further exploration into their therapeutic applications (Al-Sanea et al., 2020).

Antimicrobial Agents

Studies on new heterocycles incorporating the antipyrine moiety, closely related to the pyrazolo[3,4-d]pyrimidin structure, have shown that these compounds possess significant antimicrobial activity. Such findings highlight the potential of these compounds in addressing antimicrobial resistance and developing new antibiotics (Bondock et al., 2008).

Chemical Synthesis and Drug Development

Research into the practical synthesis of compounds within the pyrazolo[3,4-d]pyrimidin-5-yl family points towards their importance in the development of ligands targeting specific proteins, such as the translocator protein (TSPO). These efforts not only shed light on the versatility of these compounds in chemical synthesis but also their application in drug development and molecular pharmacology (Banister et al., 2012).

Neuroprotective and Anticonvulsant Potential

Explorations into novel anticonvulsant agents have led to the development of compounds such as Epimidin, which is based on a pyrazolo[3,4-d]pyrimidin-4-one structure. The detailed pharmacological profiling and stability assessments of such compounds under various conditions underscore their potential as new therapeutic agents for neurological conditions (Severina et al., 2021).

Safety And Hazards

As a synthetic compound, it is not intended for human or veterinary use. It should be handled with care in a research setting to avoid potential hazards.

Future Directions

properties

IUPAC Name |

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-14-8-9-18(15(2)10-14)27-21-16(11-24-27)22(29)26(13-23-21)12-20(28)25-17-6-4-5-7-19(17)30-3/h4-11,13H,12H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYUIKZXKNBQEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

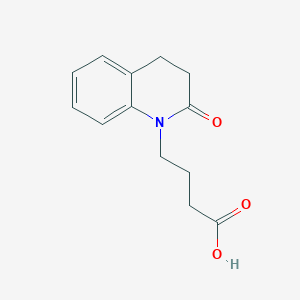

![(E)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2561089.png)

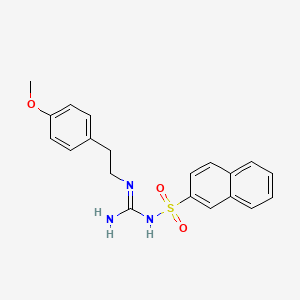

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2561096.png)

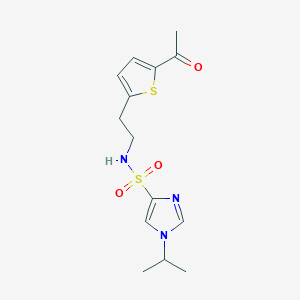

![N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B2561100.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide](/img/structure/B2561102.png)

![N-[1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2561104.png)

![4-[4-(2,2-Dimethylpropanoyloxy)phenylthio]phenyl 2,2-dimethylpropanoate](/img/structure/B2561107.png)